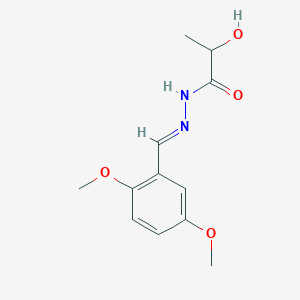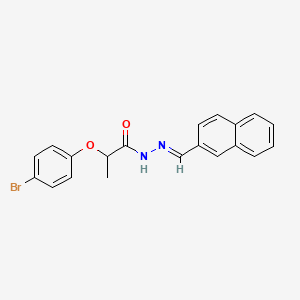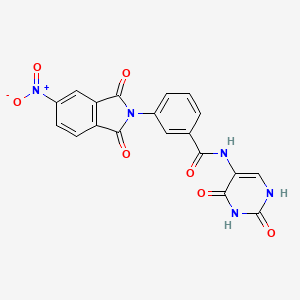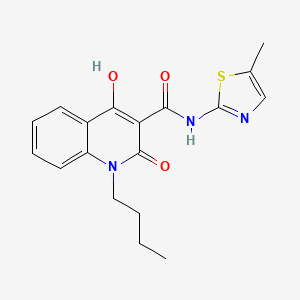![molecular formula C15H13N3O2 B3862702 N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3862702.png)
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide
Descripción general
Descripción
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide (MFIC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MFIC is a hydrazide derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various biologically active molecules.
Mecanismo De Acción
The exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in the cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. Additionally, this compound has been reported to inhibit the activity of specific enzymes, such as topoisomerase and COX-2, which are involved in DNA replication and inflammation, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been shown to possess potent biological activity at relatively low concentrations, making it a promising lead compound for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solvents, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide. One area of interest is the elucidation of the exact molecular targets of this compound and the mechanisms by which it exerts its biological activity. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of novel formulations or delivery methods for this compound may enhance its solubility and bioavailability, making it a more effective therapeutic agent.
Aplicaciones Científicas De Investigación
N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-7-11(20-10)8-17-18-15(19)13-9-16-14-5-3-2-4-12(13)14/h2-9,16H,1H3,(H,18,19)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMFLBYDPDPPQ-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2-isopropyl-5-methylphenoxy)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B3862654.png)
![7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3862660.png)

![2-(3,5-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3862684.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B3862685.png)

![ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethyl-1H-indole-3-carboxylate](/img/structure/B3862692.png)

![ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3862708.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3862722.png)